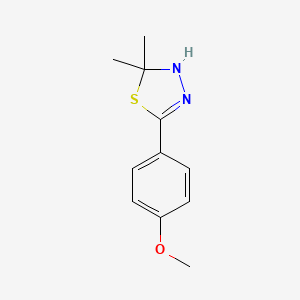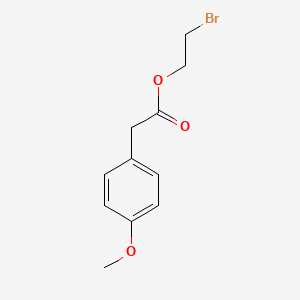
4-(Acetyloxy)benzoic anhydride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Acetyloxy)benzoic anhydride is an organic compound that belongs to the class of aromatic acid anhydrides It is derived from benzoic acid and is characterized by the presence of an acetyloxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(Acetyloxy)benzoic anhydride can be synthesized through several methods. One common approach involves the reaction of 4-hydroxybenzoic acid with acetic anhydride in the presence of a catalyst such as concentrated sulfuric acid. The reaction is typically carried out by heating the mixture to around 50-60°C for about 15 minutes, followed by cooling and crystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process may be optimized for higher yields and purity, and may include additional steps such as purification through recrystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
4-(Acetyloxy)benzoic anhydride undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form 4-hydroxybenzoic acid and acetic acid.
Esterification: Reacts with alcohols to form esters.
Nucleophilic Substitution: Reacts with nucleophiles such as amines to form amides
Common Reagents and Conditions
Hydrolysis: Typically carried out in aqueous conditions, often with a mild acid or base to catalyze the reaction.
Esterification: Requires an alcohol and an acid catalyst, such as sulfuric acid.
Nucleophilic Substitution: Involves nucleophiles like amines, often under mild heating conditions.
Major Products Formed
Hydrolysis: 4-Hydroxybenzoic acid and acetic acid.
Esterification: Various esters depending on the alcohol used.
Nucleophilic Substitution: Amides and other substituted products.
Scientific Research Applications
4-(Acetyloxy)benzoic anhydride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of esters and amides.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-(Acetyloxy)benzoic anhydride involves nucleophilic acyl substitution reactions. The compound reacts with nucleophiles, leading to the formation of new acyl compounds. During these reactions, the leaving group (acetic acid) is removed, and the nucleophile forms a bond with the carbonyl carbon of the anhydride .
Comparison with Similar Compounds
Similar Compounds
Benzoic Anhydride: Similar structure but lacks the acetyloxy group.
Acetic Anhydride: Contains two acetic acid units instead of benzoic acid derivatives.
4-Hydroxybenzoic Acid: Precursor to 4-(Acetyloxy)benzoic anhydride, lacks the anhydride functionality
Uniqueness
This compound is unique due to the presence of both the acetyloxy group and the anhydride functionality. This combination allows it to participate in a variety of chemical reactions, making it a versatile reagent in organic synthesis.
Properties
CAS No. |
81511-50-4 |
|---|---|
Molecular Formula |
C18H14O7 |
Molecular Weight |
342.3 g/mol |
IUPAC Name |
(4-acetyloxybenzoyl) 4-acetyloxybenzoate |
InChI |
InChI=1S/C18H14O7/c1-11(19)23-15-7-3-13(4-8-15)17(21)25-18(22)14-5-9-16(10-6-14)24-12(2)20/h3-10H,1-2H3 |
InChI Key |
ADDPFERCWOYHPT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C(=O)OC(=O)C2=CC=C(C=C2)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




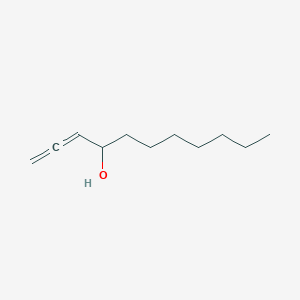
![2-(2-Chlorophenyl)-N-[2-(3-chlorophenyl)propan-2-yl]acetamide](/img/structure/B14430786.png)

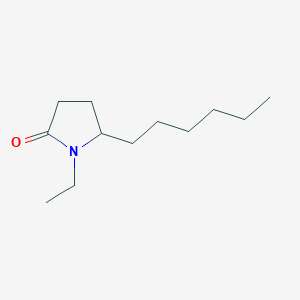
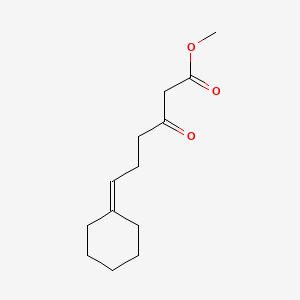

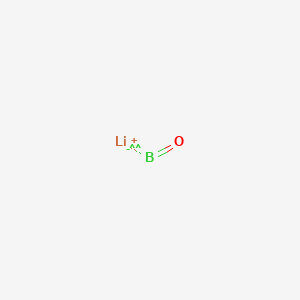

![2-[(Z)-4-diphenylphosphorylbut-2-en-2-yl]-4-methoxy-5-methylbenzoic acid](/img/structure/B14430837.png)
